molecular formula C10H5ClN2S B12605532 4-(2-Chloro-1,3-thiazol-5-yl)benzonitrile CAS No. 889672-75-7

4-(2-Chloro-1,3-thiazol-5-yl)benzonitrile

Cat. No.: B12605532
CAS No.: 889672-75-7
M. Wt: 220.68 g/mol
InChI Key: WSGKOCQBWIRDOE-UHFFFAOYSA-N
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Description

4-(2-Chloro-1,3-thiazol-5-yl)benzonitrile is a heterocyclic compound that features a thiazole ring substituted with a chloro group at the 2-position and a benzonitrile moiety at the 4-position. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Chloro-1,3-thiazol-5-yl)benzonitrile typically involves the reaction of 2-chloro-1,3-thiazole with 4-cyanobenzyl chloride under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide. The reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

4-(2-Chloro-1,3-thiazol-5-yl)benzonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(2-Chloro-1,3-thiazol-5-yl)benzonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(2-Chloro-1,3-thiazol-5-yl)benzonitrile involves its interaction with specific molecular targets. The compound can inhibit the activity of enzymes or receptors involved in vital biological pathways. For example, it may inhibit microbial enzymes, leading to the disruption of essential metabolic processes in pathogens .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-Chloro-1,3-thiazol-5-yl)benzonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

889672-75-7

Molecular Formula

C10H5ClN2S

Molecular Weight

220.68 g/mol

IUPAC Name

4-(2-chloro-1,3-thiazol-5-yl)benzonitrile

InChI

InChI=1S/C10H5ClN2S/c11-10-13-6-9(14-10)8-3-1-7(5-12)2-4-8/h1-4,6H

InChI Key

WSGKOCQBWIRDOE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C#N)C2=CN=C(S2)Cl

Origin of Product

United States

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